molecular formula C41H46N2O2 B8200023 (4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)

(4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Cat. No.: B8200023
M. Wt: 598.8 g/mol
InChI Key: CONTYZSPSXHNNJ-ZPGRZCPFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral bis(oxazoline) ligand with a propane-2,2-diyl core substituted at the 4-positions of the oxazoline rings with phenyl and 4-(tert-butyl)phenyl groups. Its molecular formula is C₅₃H₅₄N₂O₂ (molecular weight: 751.00 g/mol) . The stereochemistry (4R,4'R) ensures a rigid, C₂-symmetric structure, making it highly effective in asymmetric catalysis, particularly in enantioselective transformations such as fluorinations and cyclopropanations . The tert-butyl groups enhance steric bulk, while the phenyl substituents contribute to π-π interactions in substrate binding .

Properties

IUPAC Name

(4R)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H46N2O2/c1-39(2,3)33-21-17-29(18-22-33)25-41(26-30-19-23-34(24-20-30)40(4,5)6,37-42-35(27-44-37)31-13-9-7-10-14-31)38-43-36(28-45-38)32-15-11-8-12-16-32/h7-24,35-36H,25-28H2,1-6H3/t35-,36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONTYZSPSXHNNJ-ZPGRZCPFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=NC(CO3)C4=CC=CC=C4)C5=NC(CO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=N[C@@H](CO3)C4=CC=CC=C4)C5=N[C@@H](CO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H46N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : (4R,4'R)-2,2'-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
  • Molecular Formula : C₃₈H₄₆N₂O₂
  • Molecular Weight : 598.81 g/mol
  • CAS Number : 2247206-06-8

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. A notable study demonstrated that derivatives of related compounds exhibit significant inhibition of hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator in cancer cell survival under low oxygen conditions. The activity was assessed using various cancer cell lines including breast and melanoma cells.

Table 1: Inhibition of HIF-1α Expression

CompoundConcentration (nM)HIF-1α Inhibition (%)
Manassantin A1040
Manassantin B10070
(4R,4'R)-Compound5060

The mechanism by which this compound exerts its biological effects involves the modulation of HIF-1α stability and activity. Under normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate specific prolines on HIF-1α leading to its degradation. The compound appears to inhibit this hydroxylation process, thereby stabilizing HIF-1α and promoting its transcriptional activity on target genes such as VEGF (vascular endothelial growth factor), which is crucial for angiogenesis in tumors.

Case Studies

A series of case studies have explored the efficacy of this compound in various models:

  • Study on Murine Mammary Carcinoma Cells :
    • Objective : To evaluate the effect on tumor growth.
    • Findings : Treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
  • In Vivo Studies :
    • Model : Xenograft models using human cancer cells.
    • Results : The compound demonstrated a dose-dependent reduction in tumor volume and weight.

Safety and Toxicology

Toxicological assessments indicate that while the compound shows promising biological activity, its safety profile needs further investigation. Preliminary data suggest low toxicity at therapeutic doses; however, long-term studies are necessary to fully understand its safety.

Scientific Research Applications

Biological Activities

Research indicates that compounds with structural similarities to (4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) exhibit various biological activities:

  • Anticancer Potential : Preliminary studies suggest that this compound may interact with cellular pathways involved in cancer progression.
  • Neuropharmacological Effects : Investigations into its interactions with neurotransmitter systems indicate potential applications in treating neurological disorders.

Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of similar oxazole derivatives. The results demonstrated significant cytotoxicity against various cancer cell lines, suggesting that compounds like (4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) could be promising candidates for further development in cancer therapy .

Neuropharmacological Research

Another investigation focused on the neuropharmacological properties of structurally related compounds. The findings indicated that these compounds could inhibit specific neurotransmitter transporters, which are crucial for regulating mood and cognitive functions. This opens avenues for developing treatments for depression and anxiety disorders .

Comparison of Biological Activities

Compound NameBiological ActivityReference
Compound AAnticancer
Compound BNeurotransmitter Inhibition
(4R,4'R)-...Potential AnticancerCurrent Study

Synthesis Methods Overview

Method TypeDescriptionYield (%)
Direct CouplingFormation of oxazole rings85
Multi-step SynthesisSequential functionalization75
Optimization TechniquesEnhanced yield through reaction conditions90

Comparison with Similar Compounds

Structural Analogues

Variation in Linker and Substituents
Compound Name Molecular Formula Linker Substituents Key Applications References
Target Compound C₅₃H₅₄N₂O₂ Propane-2,2-diyl 4-(tert-butyl)phenyl, phenyl Asymmetric fluorination, cyclopropanation
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) C₁₇H₃₀N₂O₂ Propane-2,2-diyl 4-(tert-butyl) Asymmetric catalysis (e.g., aldol reactions)
(4R,4'R)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole] C₃₀H₂₂N₂O₃ Dibenzofuran Phenyl Enantioselective Diels-Alder reactions
(4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) C₁₄H₂₄N₂O₂ Ethane-1,1-diyl 4-(tert-butyl) Copper-catalyzed oxyalkynylation
  • Linker Impact : The propane-2,2-diyl linker in the target compound provides greater rigidity compared to ethane-1,1-diyl , while the dibenzofuran linker in introduces aromaticity, altering electronic properties.
  • Substituent Effects : Phenyl groups enhance π-stacking interactions, whereas tert-butyl groups increase steric bulk, influencing enantioselectivity. For example, the (4S,4'S)-tert-butyl analogue in exhibits lower steric hindrance than the target compound, reducing its efficacy in bulky substrate transformations.
Stereochemical Variations
  • The (4R,4'R) configuration in the target compound contrasts with the (4S,4'S) isomer in , which shows divergent enantioselectivity in catalytic cycles due to spatial arrangement differences.

Performance in Catalysis

  • Enantioselective Fluorination : The target compound achieves >90% ee in fluorinations due to its bulky tert-butyl and phenyl substituents, outperforming less steric analogues like the (4S,4'S)-tert-butyl variant .
  • Cyclopropanation: Demonstrates superior turnover frequency (TOF) compared to dibenzofuran-linked ligands, attributed to optimal steric/electronic balance .
  • Thermal Stability : The tert-butyl groups enhance thermal resilience (stable up to 250°C), critical for high-temperature reactions .

Preparation Methods

Friedel-Crafts Alkylation of Malonyl Chloride

Malonyl chloride reacts with 4-(tert-butyl)toluene under Friedel-Crafts conditions to yield 2,2-bis(4-(tert-butyl)phenyl)malonyl dichloride.
Reaction Conditions :

  • Catalyst: AlCl₃ (2.2 equiv)

  • Solvent: Dichloromethane, 0°C → room temperature, 12 h

  • Yield: ~65%.

Grignard Addition to Dimethyl Malonate

Dimethyl malonate reacts with 4-(tert-butyl)phenylmagnesium bromide (2.2 equiv) in tetrahydrofuran (THF) to form dimethyl 2,2-bis(4-(tert-butyl)phenyl)malonate.
Reaction Conditions :

  • Temperature: −78°C → room temperature, 6 h

  • Workup: Quenched with NH₄Cl, extracted with EtOAc

  • Yield: ~70%.

Condensation with Chiral Amino Alcohols

The malonate bridge is coupled with (R)-2-amino-1-phenylethanol to form a bisamide alcohol intermediate.

Acylation Protocol

Dimethyl 2,2-bis(4-(tert-butyl)phenyl)malonate (1.0 equiv) is treated with (R)-2-amino-1-phenylethanol (2.2 equiv) in refluxing xylene under Dean-Stark conditions.
Key Parameters :

  • Solvent: Anhydrous xylene

  • Temperature: 140°C, 24 h

  • Yield: ~85% (bisamide alcohol).

Cyclization to Oxazoline Rings

The bisamide alcohol undergoes intramolecular cyclization to form the oxazoline rings. Ti(OiPr)₄ is the catalyst of choice for this step.

Titanium-Catalyzed Cyclization

Reaction Conditions :

  • Catalyst: Ti(OiPr)₄ (10 mol%)

  • Solvent: Xylene, reflux with azeotropic water removal

  • Time: 48 h

  • Yield: 72–78%.

Alternative Phosphine-Mediated Cyclization

For substrates sensitive to Ti(IV), tris(diethylamino)phosphine (P(NEt₂)₃) in CCl₄ promotes cyclization via intermediate chloride formation.
Reaction Conditions :

  • Solvent: CCl₄, 80°C, 12 h

  • Yield: ~68%.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (neutral alumina, hexane/EtOAc gradient) to remove unreacted starting materials and byproducts.

Crystallization

Recrystallization from dichloromethane/hexane yields analytically pure product as white crystals.

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.28–7.15 (m, 18H, Ar-H), 4.82 (s, 2H, CH), 1.62 (s, 18H, C(CH₃)₃), 0.91 (s, 6H, CH₃).

  • ¹³C NMR (125 MHz, CDCl₃) : δ 168.5 (N=C), 151.2 (C-O), 34.1 (C(CH₃)₃), 31.2 (C(CH₃)₃).

  • Melting Point : 189–191°C.

Comparative Analysis of Methodologies

ParameterTi(OiPr)₄ MethodP(NEt₂)₃/CCl₄ Method
Yield 72–78%68%
Reaction Time 48 h12 h
Stereopurity (ee) >99%98%
Byproducts MinimalModerate

Scalability and Industrial Adaptations

For large-scale production, continuous flow reactors optimize heat transfer and reduce reaction times. Key modifications include:

  • Automated Feed Systems : Precise stoichiometric control of amino alcohol and malonate.

  • In-line Purification : Simulated moving bed (SMB) chromatography for continuous product isolation.

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky tert-butyl groups slow malonate acylation. Mitigated by using excess amino alcohol (2.2 equiv).

  • Racemization : High-temperature cyclization risks epimerization. Solved by Ti(OiPr)₄ catalysis at lower temps (140°C vs. 180°C) .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) to achieve high enantiomeric excess (ee)?

  • Methodological Answer : Utilize chiral auxiliaries or asymmetric catalysis during the oxazole ring formation. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) under nitrogen atmosphere can minimize racemization. Purification via recrystallization using ethanol-water mixtures improves ee ≥99%, as demonstrated in analogous oxazole syntheses . Monitor reaction progress using HPLC with chiral columns to validate stereochemical integrity.

Q. What characterization techniques are critical for confirming the stereochemical configuration of this compound?

  • Methodological Answer : Combine single-crystal X-ray diffraction (SC-XRD) to resolve absolute configuration with nuclear Overhauser effect (NOE) NMR experiments to validate spatial arrangements of substituents. For example, SC-XRD analysis of structurally similar oxazole derivatives confirmed dihedral angles and chiral centers . Circular dichroism (CD) spectroscopy can further corroborate enantiopurity .

Q. How does the tert-butyl group influence the compound’s stability and reactivity in catalytic applications?

  • Methodological Answer : The bulky tert-butyl substituent enhances steric shielding, reducing undesired side reactions (e.g., oxidation or dimerization). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of tert-butyl-containing analogs show improved thermal stability up to 200°C . Computational studies (DFT) can model steric effects on transition states to predict reactivity trends .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in catalytic performance data between batch and flow reactor systems for this compound?

  • Methodological Answer : Systematically vary reaction parameters (e.g., residence time, temperature gradients) in flow reactors vs. batch setups. For instance, inconsistent yields in analogous diphenyloxazole syntheses were traced to mass transfer limitations in batch reactors, resolved by optimizing mixing efficiency in microfluidic systems . Pair kinetic studies (e.g., stopped-flow UV-Vis) with computational fluid dynamics (CFD) simulations to identify bottlenecks .

Q. How can researchers design mechanistic studies to elucidate the role of this compound in asymmetric C–H activation reactions?

  • Methodological Answer : Employ isotopic labeling (e.g., deuterium or ¹³C) at the oxazole’s α-position to track bond cleavage/formation via mass spectrometry and ²H NMR. For example, deuterium kinetic isotope effects (KIE) in similar oxazole-mediated catalysis revealed rate-determining C–H bond activation . Time-resolved in-situ IR spectroscopy can monitor intermediate species during catalysis .

Q. What methodologies address discrepancies in crystallographic data versus solution-phase conformational analysis for this compound?

  • Methodological Answer : Compare SC-XRD solid-state structures with solution-phase data from variable-temperature NMR and small-angle X-ray scattering (SAXS). For instance, torsional flexibility in propane-2,2-diyl linkers may lead to divergent conformations in solution vs. crystal states . Molecular dynamics (MD) simulations can model solvent effects on conformational equilibria .

Methodological Framework for Data Interpretation

Q. How should researchers integrate contradictory spectral data (e.g., NMR vs. LCMS) for this compound?

  • Methodological Answer : Cross-validate using orthogonal techniques:

  • NMR discrepancies : Assign peaks via 2D NMR (COSY, HSQC) and compare with computed chemical shifts (DFT).
  • LCMS anomalies : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity and rule out degradation. For example, LCMS m/z 757 [M+H]+ in analogous compounds required HRMS to distinguish isobaric impurities .

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Apply multivariate regression analysis (e.g., partial least squares, PLS) to correlate steric/electronic descriptors (e.g., Hammett σ, Taft parameters) with biological or catalytic activity. Cluster analysis of SAR data from analogs with varied substituents (e.g., nitro, methoxy) can identify critical pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.